molecular formula C11H12N2O3S B13204146 Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13204146
M. Wt: 252.29 g/mol
InChI Key: FNRMRHNAGLKBRJ-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a thiazolo[5,4-b]pyridine derivative with a hydroxymethyl substituent at position 3 and methyl groups at positions 4 and 5. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, particularly as kinase inhibitors. Its synthesis involves sequential functionalization of the thiazolo[5,4-b]pyridine scaffold, as outlined in recent studies targeting c-KIT inhibition . The hydroxymethyl and methyl groups likely influence its solubility, electronic properties, and binding affinity, making it a subject of interest for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H12N2O3S/c1-5-8(11(15)16-3)6(2)12-10-9(5)7(4-14)13-17-10/h14H,4H2,1-3H3

InChI Key

FNRMRHNAGLKBRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC)C)CO

Origin of Product

United States

Preparation Methods

Use of High-Pressure Q-Tube Reactors for Cyclocondensation

A green and efficient method reported for related thiazolo-fused systems involves ammonium acetate-mediated cyclocondensation of heterocyclic ketones with arylhydrazonopropanals under high-pressure Q-tube reactor conditions. This method provides:

  • High atom economy.
  • Safe and scalable synthesis.
  • Short reaction times (~45 min at 170 °C).
  • Simple work-up and purification.

This approach can be adapted for the synthesis of methyl 3-(hydroxymethyl)-4,6-dimethyl-thiazolo[5,4-b]pyridine-5-carboxylate by selecting suitable precursors such as methyl 3-oxo-4,6-dimethylpyridine-5-carboxylate derivatives and appropriate hydrazones.

Functional Group Transformations: Introduction of Hydroxymethyl Group

The hydroxymethyl substituent at the 3-position can be introduced via reduction of a corresponding aldehyde or ester intermediate. For example, lithium aluminium hydride (LiAlH4) reduction of ester or carboxylate groups in related pyrrolo-thiazole systems affords bis(hydroxymethyl) derivatives. This reduction proceeds with moderate to good yields (34–75%) depending on substrate and conditions.

Detailed Preparation Methodology for Methyl 3-(hydroxymethyl)-4,6-dimethyl-thiazolo[5,4-b]pyridine-5-carboxylate

Step 1: Synthesis of the Thiazolo[5,4-b]pyridine Core

  • Starting Materials: Methyl 4,6-dimethylpyridine-5-carboxylate or its α-halogenated derivative (e.g., methyl 2-chloro-4,6-dimethylpyridine-5-carboxylate).
  • Thiol Source: 2-Aminoethanethiol or a related amino-thiol compound.
  • Reaction: Nucleophilic substitution of the α-halogen with the thiol sulfur, followed by intramolecular cyclization to form the fused thiazole ring.
  • Conditions: Heating in ethanol or water at 60–100 °C for 8–14 hours; reaction progress monitored by TLC.

Step 2: Introduction of Hydroxymethyl Group at C-3

  • Intermediate: The 3-position initially may have a formyl or ester group.
  • Reduction: Treatment with lithium aluminium hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) at 0 °C to room temperature.
  • Outcome: Conversion of the ester or aldehyde to the hydroxymethyl group.
  • Yield: Moderate to good (34–75%) depending on substrate purity and reaction time.

Step 3: Purification and Characterization

  • Purification: Column chromatography using cyclohexane/ethyl acetate mixtures or recrystallization from ethanol.
  • Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure. X-ray crystallography can be used for definitive structural elucidation.

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Cyclocondensation α-Halogenated methyl 4,6-dimethylpyridine-5-carboxylate + 2-aminoethanethiol Water/Ethanol 60–100 8–14 40–60 Reaction monitored by TLC; base addition not beneficial
High-pressure Q-tube method Methyl 4,6-dimethylpyridine-5-carboxylate + arylhydrazonopropanal + NH4OAc Acetic acid 170 0.75 70–85 Green, scalable, and efficient
Reduction of ester/aldehyde Lithium aluminium hydride THF/Ether 0–25 2–6 34–75 Conversion to hydroxymethyl group
Purification Column chromatography (cyclohexane/ethyl acetate) or recrystallization N/A N/A N/A N/A Ensures product purity

Summary of Research Findings and Recommendations

  • The synthesis of methyl 3-(hydroxymethyl)-4,6-dimethyl-thiazolo[5,4-b]pyridine-5-carboxylate is best achieved via a cyclocondensation reaction between α-halogenated methyl 4,6-dimethylpyridine-5-carboxylate derivatives and amino-thiol precursors, followed by reduction of the ester or aldehyde intermediate to the hydroxymethyl group.
  • Use of environmentally friendly solvents such as water or ethanol is preferred.
  • High-pressure Q-tube-assisted cyclocondensation provides a greener, faster, and scalable route.
  • Reduction with lithium aluminium hydride is effective for introducing the hydroxymethyl substituent.
  • Purification by chromatography or recrystallization yields analytically pure compounds.
  • This synthetic approach is supported by multiple literature sources emphasizing reaction conditions, yields, and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted thiazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Substituents Key Features
Target compound 3-(hydroxymethyl), 4-CH₃, 6-CH₃ Enhanced hydrophilicity due to hydroxymethyl; moderate steric bulk from methyl groups.
Derivative 6j () 3-(trifluoromethylphenyl urea) Increased electron-withdrawing effects from CF₃; higher lipophilicity.
Derivative 7a–h () Primary amides (e.g., acetyl, benzoyl) Variable hydrogen-bonding capacity; potential for improved target interaction.
Triazolothiadiazoles () Alkyl/aryl groups at position 3; pyridyl at position 6 Increased lipophilicity and electronegativity from alkyl/aryl substituents .
  • Hydroxymethyl vs.
  • Methyl vs. Aromatic Substituents : Methyl groups at positions 4 and 6 provide steric hindrance without significantly altering electronic properties, unlike bulkier aryl groups in triazolothiadiazoles, which may hinder target binding .

Research Findings and Implications

  • Optimal Substituents : The hydroxymethyl group offers a strategic compromise between solubility and activity, unlike purely lipophilic (6j) or hydrophilic (unsubstituted) analogs.
  • Synthetic Challenges : Low yields in final steps suggest a need for optimized coupling conditions for hydroxymethyl-bearing derivatives.
  • Comparative Advantage : The target compound’s methyl groups provide favorable steric profiles compared to bulkier triazolothiadiazoles, which may limit membrane permeability .

Biological Activity

Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound features a thiazolo[5,4-b]pyridine core with specific substitutions that enhance its biological properties. The structural formula is represented as follows:

  • Molecular Formula : C11H12N2O3S
  • Molecular Weight : 252.29 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological activity through interactions with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cellular processes. For instance, it interacts with topoisomerase enzymes, which are essential for DNA replication and transcription.
  • Receptor Modulation : It may modulate specific receptors involved in inflammatory pathways and cellular signaling.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Comparative studies have demonstrated its effectiveness against various bacterial strains:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.012Strong inhibition
Streptococcus pneumoniae0.008Strong inhibition
Escherichia coli0.03Moderate inhibition

These results suggest that the compound is more potent than standard antibiotics like ampicillin and streptomycin .

Antitumor Potential

In vitro studies have also highlighted the compound's potential as an antitumor agent. It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited a broad spectrum of activity with low MIC values compared to traditional antibiotics .
  • Antitumor Activity Assessment :
    Another study focused on the antitumor properties of this compound in human cancer cell lines. Results indicated significant cytotoxicity at concentrations as low as 10 µM, suggesting its potential for further development as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiazolo[5,4-b]pyridine derivatives but exhibits unique pharmacological profiles due to its specific substitutions:

Compound Name Structural Features Biological Activity
2-Chloro-4-fluorophenyl sulfonamideContains a sulfonamide groupAntibacterial
Methyl 4-methylthiazolo[5,4-b]pyridineMethyl substitution at different positionsAntitumor
Methyl 3-(hydroxymethyl)-4,6-dimethyl...Hydroxymethyl and dimethyl groupsAntimicrobial & Antitumor

The unique arrangement enhances its pharmacological properties compared to other derivatives within the same class .

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